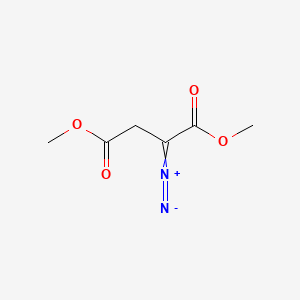
Butanedioic acid, diazo-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, diazo-, dimethyl ester is an organic compound with the molecular formula C6H8N2O4 It is a derivative of butanedioic acid, where two hydrogen atoms are replaced by a diazo group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, diazo-, dimethyl ester typically involves the reaction of butanedioic acid with diazomethane in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent the decomposition of diazomethane, which is highly reactive and potentially explosive.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of diazomethane and the use of specialized equipment to ensure safety and efficiency. The reaction is typically carried out in a continuous flow reactor to maintain consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, diazo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanedioic acid derivatives.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out under acidic or basic conditions.
Major Products Formed
Oxidation: Butanedioic acid derivatives.
Reduction: Butanedioic acid, dimethyl ester with an amine group.
Substitution: Various substituted butanedioic acid, dimethyl ester derivatives.
Scientific Research Applications
Butanedioic acid, diazo-, dimethyl ester has several applications in scientific research:
Biology: Studied for its potential use in modifying biological molecules and probing enzyme mechanisms.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of butanedioic acid, diazo-, dimethyl ester involves the reactivity of the diazo group. The diazo group can participate in various chemical reactions, such as cycloadditions and insertions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, dimethyl ester: Lacks the diazo group and has different reactivity.
Butanedioic acid, methylene-, dimethyl ester: Contains a methylene group instead of a diazo group.
Butanedioic acid, (dimethoxyphosphinyl)-, dimethyl ester: Contains a dimethoxyphosphinyl group.
Uniqueness
Butanedioic acid, diazo-, dimethyl ester is unique due to the presence of the diazo group, which imparts distinct reactivity and potential applications in various fields. The diazo group allows for unique chemical transformations that are not possible with other similar compounds.
Properties
CAS No. |
55514-36-8 |
|---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
dimethyl 2-diazobutanedioate |
InChI |
InChI=1S/C6H8N2O4/c1-11-5(9)3-4(8-7)6(10)12-2/h3H2,1-2H3 |
InChI Key |
PHASMEMUYYLXCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















